N-Propylphthalimide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2772. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

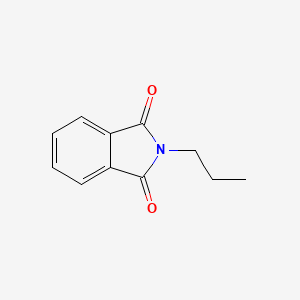

2D Structure

3D Structure

Properties

IUPAC Name |

2-propylisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-7-12-10(13)8-5-3-4-6-9(8)11(12)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLARUBPTQYKZKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201325 | |

| Record name | Phthalimide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5323-50-2 | |

| Record name | 2-Propyl-1H-isoindole-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5323-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalimide, N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005323502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5323-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phthalimide, N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-propylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Propylphthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2PQN43DBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Propylphthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Introduction

N-Propylphthalimide is a chemical compound belonging to the phthalimide class, characterized by a propyl group attached to the nitrogen atom of the phthalimide structure. Its CAS number is 5323-50-2.[1][2][3] This guide provides an in-depth overview of its properties, synthesis, and safety considerations, tailored for professionals in research and development. This compound serves as a key intermediate in various chemical syntheses.

Chemical and Physical Properties

This compound is typically a white to off-white powder.[2][4] Key quantitative data regarding its properties are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| CAS Number | 5323-50-2 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| Melting Point | 151-152 °C | |

| Boiling Point | 110-114 °C at 0.8 Torr | |

| Appearance | White to off-white powder | [2][4] |

| Purity | ≥ 98% (by HPLC) | [2][4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, most notably via the Gabriel synthesis or direct condensation of phthalic anhydride with propylamine. The Gabriel synthesis involves the alkylation of potassium phthalimide with a propyl halide, while the direct condensation method is a more straightforward approach. Below is a detailed experimental protocol for the direct condensation method.

Experimental Protocol: Synthesis of this compound from Phthalic Anhydride and Propylamine

This protocol is adapted from general procedures for the synthesis of N-substituted phthalimides.

Materials:

-

Phthalic anhydride

-

n-Propylamine

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

Beakers

-

Filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

-

Addition of Amine: To the stirred solution, slowly add n-propylamine (1 equivalent). An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker of cold deionized water to precipitate the crude product.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with deionized water to remove any remaining acetic acid and unreacted starting materials.

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a white crystalline solid.

-

Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Synthesis Workflow Diagram

The logical workflow for the synthesis of this compound from phthalic anhydride and n-propylamine is illustrated below.

Applications

This compound is a versatile intermediate in organic synthesis. Its primary applications include:

-

Dye and Pigment Manufacturing: It serves as a stable intermediate in the synthesis of various dyes and pigments.[2]

-

Textile Chemicals: It is used in the development of color-retentive textile dyes and other textile auxiliaries.[2]

-

Pharmaceutical Intermediate: It acts as a building block in the synthesis of heterocyclic compounds and in the development of modified phthalimide-based drug scaffolds.[2]

-

Fine and Specialty Chemicals: It is utilized in the synthesis of customized intermediates for various industrial applications.[2]

-

Rubber Manufacturing: It is used as a chemical in the manufacturing of rubber and as a stabilizer in polymer production.[5]

Safety and Handling

This compound may cause skin and serious eye irritation.[3] Standard laboratory safety protocols should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

First Aid Measures:

-

If inhaled: Move the person to fresh air.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. byjus.com [byjus.com]

- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 3. Gabriel Phthalimide Synthesis Mechanism [unacademy.com]

- 4. Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

N-Propylphthalimide molecular weight and formula

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides core technical data for N-Propylphthalimide, a chemical compound used as a reactant or intermediate in the manufacturing of textiles, pigments, and dyes.[1][2] It also serves as a building block in the synthesis of heterocyclic compounds for pharmaceutical development.[1][2]

Chemical Properties

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4][][6] |

| Molecular Weight | 189.21 g/mol | [1][2][3][] |

| Exact Mass | 189.2105 g/mol | [4][6] |

| CAS Number | 5323-50-2 | [1][2][4] |

Logical Relationship of Chemical Identifiers

The following diagram illustrates the relationship between the chemical name and its fundamental molecular identifiers. The IUPAC name defines the unique chemical structure, from which the molecular formula and subsequently the molecular weight are derived. The CAS number serves as a universal registry identifier.

References

- 1. PapChem N-Propyl Phthalimide | CAS 5323-50-2 | International B2B Manufacturer & Supplier [papchemlifesciences.com]

- 2. N-Propyl Phthalimide (CAS 5323-50-2) Certified Manufacturer & Supplier in EU & UK [epapchem.com]

- 3. This compound | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-n-Propylphthalimide [webbook.nist.gov]

- 6. N-n-Propylphthalimide [webbook.nist.gov]

An In-depth Technical Guide to N-Propylphthalimide

This guide provides a comprehensive overview of N-Propylphthalimide, a chemical compound of interest to researchers, scientists, and professionals in drug development. It details its chemical identity, properties, and relevant experimental procedures.

Chemical Identity and Nomenclature

The compound commonly known as this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 2-propylisoindole-1,3-dione[1]

Synonyms:

-

N-Propyl-1,3-dihydro-1,3-dioxoisoindole[2]

CAS Registry Number: 5323-50-2[1][2][3][4][5]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][4] |

| Molecular Weight | 189.21 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥ 98% (By HPLC) | [2] |

Experimental Protocols

The synthesis of phthalimide derivatives, such as this compound, is a fundamental process in organic chemistry, often serving as a key step in the preparation of more complex molecules. A general and widely utilized method for the synthesis of N-substituted phthalimides is the reaction of phthalic anhydride with a primary amine.

Synthesis of 2-(3-(dimethylamino)propyl)isoindoline-1,3-dione:

A relevant synthetic procedure is described for a similar compound, 2-(3-(dimethylamino)propyl)isoindoline-1,3-dione, which can be adapted for this compound. This involves the reaction of phthalic acid anhydride with N,N-dimethylpropan-1-amine. The reactants are typically refluxed in a suitable solvent, such as toluene, with the use of a water separator to remove the water formed during the reaction, driving the equilibrium towards the product.[6] An alternative, modern approach utilizes microwave enhancement, which has been shown to increase the reaction yield from 60% to 85-91% and significantly reduce the reaction time.[6]

To synthesize this compound, one would react phthalic anhydride with n-propylamine.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of an N-substituted phthalimide, a class of compounds to which this compound belongs.

Caption: General workflow for the synthesis of N-substituted phthalimides.

References

- 1. This compound | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Propyl Phthalimide (CAS 5323-50-2) Certified Manufacturer & Supplier in EU & UK [epapchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-n-Propylphthalimide [webbook.nist.gov]

- 5. N-n-Propylphthalimide [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Spectral Analysis of N-Propylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Propylphthalimide (C₁₁H₁₁NO₂), a compound of interest in various chemical and pharmaceutical research fields. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and chemical properties. The information is presented through clearly structured data tables, detailed experimental protocols, and a workflow visualization to facilitate understanding and application in research and development.

Spectroscopic Data Summary

The following sections present the quantitative spectral data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule. The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃).

¹H NMR Data

Spectrometer Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.84 | dd | 2H | Aromatic Protons (Ha) |

| 7.72 | dd | 2H | Aromatic Protons (Hb) |

| 3.69 | t | 2H | Methylene Protons (-N-CH₂-) |

| 1.74 | sext | 2H | Methylene Protons (-CH₂-CH₃) |

| 0.95 | t | 3H | Methyl Protons (-CH₃) |

¹³C NMR Data

Solvent: CDCl₃[1]

| Chemical Shift (δ) ppm | Assignment |

| 168.3 | Carbonyl Carbon (C=O) |

| 133.9 | Aromatic Carbon (CH) |

| 132.1 | Aromatic Carbon (quaternary) |

| 123.2 | Aromatic Carbon (CH) |

| 37.8 | Methylene Carbon (-N-CH₂-) |

| 21.4 | Methylene Carbon (-CH₂-CH₃) |

| 11.4 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2960, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1770, ~1710 | Strong | C=O Stretch (imide) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1400 | Strong | C-N Stretch |

| ~720 | Strong | Aromatic C-H Bend |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound, electron ionization (EI) is a common method. The fragmentation pattern provides valuable information about the molecular structure.

Expected Fragmentation Pattern (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 189 | [M]⁺ (Molecular Ion) |

| 160 | [M - C₂H₅]⁺ |

| 148 | [M - C₃H₅]⁺ |

| 133 | [M - C₄H₈]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy Protocol

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.[1]

-

The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Spectral width: 16 ppm

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Spectral width: 250 ppm

-

Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): [4][5][6][7][8]

-

Approximately 1-2 mg of this compound is ground with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4][5][6][7][8]

-

A portion of the mixture is transferred to a pellet press.

-

A pressure of 8-10 tons is applied for several minutes to form a transparent or translucent pellet.[6]

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Data Acquisition: [9][10]

-

Gas Chromatograph (GC) Conditions: [9][10]

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is compared with known fragmentation pathways of related compounds to confirm the structure.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. shimadzu.com [shimadzu.com]

- 5. scienceijsar.com [scienceijsar.com]

- 6. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 7. m.youtube.com [m.youtube.com]

- 8. KBr Pellet Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 9. researchgate.net [researchgate.net]

- 10. hpst.cz [hpst.cz]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. rsc.org [rsc.org]

A Technical Guide to the Solubility of N-Propylphthalimide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of N-Propylphthalimide in organic solvents. While specific quantitative solubility data for this compound is not extensively available in surveyed literature, this document details the fundamental principles and methodologies required for its determination. The guide includes a summary of the physicochemical properties of this compound and presents detailed experimental protocols for accurately measuring its solubility. A generalized experimental workflow is also provided to guide researchers in this process. This document is intended to be a valuable resource for scientists and professionals engaged in research and development where this compound is utilized as a reactant or intermediate.

Introduction to this compound

This compound (C₁₁H₁₁NO₂) is a derivative of phthalimide, characterized by a propyl group attached to the nitrogen atom.[1][2][3][4] It typically appears as a white to off-white powder.[2] With a molecular weight of approximately 189.21 g/mol , it serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[2] Understanding its solubility in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies like crystallization, and formulating products.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. This information is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3][4] |

| Molecular Weight | 189.21 g/mol | [1][2][4] |

| Appearance | White to off-white powder | [2] |

| CAS Number | 5323-50-2 | [1][2][3] |

| IUPAC Name | 2-propylisoindole-1,3-dione | [1][4] |

| Enthalpy of Sublimation (ΔsubH°) | 98.2 ± 1.4 kJ/mol | [1] |

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative experimental data for the solubility of this compound in a range of common organic solvents. The solubility of a related compound, phthalimide, has been studied in solvents such as acetone, ethyl acetate, methanol, and ethanol, with solubility generally increasing with temperature. While this provides some context, direct experimental determination for this compound is necessary for accurate process design.

The following sections provide detailed protocols for researchers to determine this data experimentally.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent involves preparing a saturated solution at a specific temperature and then accurately measuring the concentration of the solute in that solution. The "shake-flask" or isothermal saturation method is a widely recognized and reliable approach.[5][6]

Isothermal Shake-Flask Method

This method is considered the gold standard for determining equilibrium solubility.[6] It involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene)

-

Thermostatic shaker or water bath with agitation

-

Temperature-controlled incubator

-

Analytical balance

-

Sintered glass or membrane filters (solvent-compatible, e.g., PTFE with a pore size of 0.45 µm)

-

Glass vials or flasks with airtight seals

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K, 308.15 K, 318.15 K). Agitate the mixtures for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by taking samples at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Filtration: Immediately filter the sample through a solvent-compatible filter to remove any undissolved microparticles. This step should be performed quickly to prevent temperature changes that could alter the solubility.

-

Analysis: Accurately determine the concentration of this compound in the filtered saturated solution using a suitable analytical method, such as gravimetric analysis, UV-Vis spectroscopy, or HPLC.

Analytical Methods for Concentration Measurement

This is a straightforward and cost-effective method for determining the concentration of a non-volatile solute.

Procedure:

-

Accurately weigh an empty, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood on a hot plate at low heat or in a vacuum oven) until the solute is completely dry.

-

Cool the dish in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

The solubility can be expressed in various units, such as g/100 g of solvent or mole fraction.

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the solvent does not interfere at the analytical wavelength.

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at λmax and plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

Sample Analysis: Take a precise aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Measure Absorbance: Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample, and then calculate the original concentration of the saturated solution, accounting for the dilution factor.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Procedure:

-

Method Development: Develop an HPLC method (e.g., reverse-phase) capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Calibration: Prepare a series of standard solutions of this compound with known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

-

Sample Preparation: Accurately dilute a known volume or mass of the filtered saturated solution with the mobile phase to a concentration within the calibration range.

-

Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Quantification: Determine the concentration of this compound in the diluted sample from its peak area using the calibration curve. Calculate the concentration in the original saturated solution by applying the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, this guide provides the necessary framework for researchers to obtain this critical information. By employing the detailed isothermal shake-flask method in conjunction with appropriate analytical techniques such as gravimetric analysis, UV-Vis spectroscopy, or HPLC, scientists can accurately determine the solubility of this compound in various organic solvents. This data is indispensable for the efficient design of synthetic routes, purification processes, and the formulation of products containing this versatile compound.

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Propylphthalimide in Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and applications of N-propylphthalimide. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of chemical and biological pathways.

Core Synthetic Application: The Gabriel Synthesis of Primary Amines

This compound is a key intermediate in the Gabriel synthesis, a cornerstone method for the preparation of primary amines. This reaction is renowned for its ability to prevent the over-alkylation that is often problematic in the direct alkylation of ammonia. The core mechanism involves the use of the phthalimide anion as a surrogate for the ammonia anion (NH₂⁻).

The overall synthesis of a primary amine (propylamine in this instance) via this compound proceeds in two main stages:

-

Formation of this compound: Phthalimide is first deprotonated by a base to form a nucleophilic phthalimide salt. This salt then undergoes a nucleophilic substitution reaction with a propyl halide.

-

Cleavage to Yield the Primary Amine: The resulting this compound is then cleaved, typically by hydrazinolysis or acidic/basic hydrolysis, to release the primary amine.

Mechanism of Action

The mechanism of the Gabriel synthesis is a two-step process involving nucleophilic substitution followed by cleavage.

Step 1: N-Alkylation of Phthalimide

The synthesis begins with the deprotonation of phthalimide. The hydrogen on the nitrogen is acidic due to the two adjacent electron-withdrawing carbonyl groups, which stabilize the resulting anion through resonance. A base, commonly potassium hydroxide (KOH), is used to abstract this proton, forming the potassium phthalimide salt.

The phthalimide anion is a potent nucleophile that attacks the primary alkyl halide (e.g., 1-bromopropane) in a classic Sₙ2 reaction. This backside attack results in the formation of this compound and the displacement of the halide ion. A significant advantage of this step is that the resulting this compound is no longer nucleophilic, thus preventing further alkylation reactions.

Step 2: Liberation of the Primary Amine

The final step is the cleavage of the this compound to release the primary amine. While acidic or basic hydrolysis can be employed, the Ing-Manske procedure, which uses hydrazine (N₂H₄), is often preferred due to its milder and more neutral reaction conditions. Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring. This leads to the formation of a stable cyclic phthalhydrazide precipitate and the desired primary amine, propylamine.

Quantitative Data

The efficiency of the Gabriel synthesis is dependent on the reaction conditions. The following table summarizes typical quantitative data for the synthesis of N-alkylphthalimides and their subsequent cleavage.

| Step | Reactants | Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylation | Potassium phthalimide, 1,3-dibromopropane | Dimethylacetamide | 120 | 4 | 77 | [1] |

| N-Alkylation | Potassium phthalimide, Ethylene dibromide | None (neat) | 180-190 | 12 | 69-79 | [2] |

| N-Alkylation | Phthalimide, Alkyl halides | KOH, Ionic liquids | 20-80 | - | High | [3] |

| Cleavage (Hydrazinolysis) | This compound | Hydrazine hydrate, Ethanol | Reflux | 2-4 | High | [4] |

Experimental Protocols

Protocol 1: Synthesis of N-(3-bromopropyl)phthalimide [1]

-

Materials:

-

Potassium phthalimide (90 g)

-

1,3-dibromopropane (74 ml)

-

Dimethylacetamide (300 ml)

-

Ethanol

-

Water

-

-

Procedure:

-

Mix potassium phthalimide (90 g) with dimethylacetamide (300 ml) and stir.

-

Add 1,3-dibromopropane (74 ml) to the mixture.

-

Heat the reaction mixture at 120°C for 4 hours.

-

Pour the reaction solution into 1 L of water.

-

Filter the resulting crystals with suction.

-

Recrystallize the crude crystals from ethanol to obtain N-(3-bromopropyl)-phthalimide.

-

-

Yield: 100 g (77%)

Protocol 2: Hydrazinolysis of this compound to Propylamine

-

Materials:

-

This compound

-

Ethanol

-

Hydrazine hydrate

-

Concentrated hydrochloric acid

-

20% Sodium hydroxide solution

-

Diethyl ether

-

-

Procedure:

-

Suspend the dried this compound in ethanol.

-

Add hydrazine hydrate to the suspension.

-

Heat the mixture to reflux for 2-4 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture and add concentrated hydrochloric acid to precipitate any remaining phthalhydrazide and form the amine hydrochloride salt.

-

Filter off the solid and concentrate the filtrate under reduced pressure.

-

Treat the residue with a strong base (e.g., 20% NaOH solution) to liberate the free n-propylamine.

-

Extract the n-propylamine with a suitable organic solvent (e.g., diethyl ether) and purify by distillation.

-

Visualization of the Gabriel Synthesis Pathway

Application in Dye Synthesis

N-substituted phthalimides, including this compound, serve as versatile intermediates in the synthesis of azo dyes.[5][6][7] In this context, an amino-substituted this compound can function as the diazo component.

Mechanism of Action in Azo Dye Synthesis

The synthesis of azo dyes from an amino-N-propylphthalimide derivative follows the general mechanism of diazotization and azo coupling.

-

Diazotization: The primary aromatic amine on the this compound derivative is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures. This converts the amino group into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol or an aniline derivative. The diazonium salt undergoes an electrophilic aromatic substitution reaction with the coupling component to form the azo compound, which is characterized by the -N=N- linkage.

Experimental Workflow

Role as a Heterocyclic Building Block

This compound and its derivatives are valuable building blocks in the synthesis of more complex heterocyclic compounds.[8] The phthalimide group can be used as a protecting group for a primary amine, which can then be deprotected at a later stage of a multi-step synthesis to allow for further functionalization.

Biological Activity and Relevance in Drug Development

While specific data on this compound is limited, the broader class of phthalimide derivatives has been extensively studied for its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[9][10]

Anti-Inflammatory and Antinociceptive Activity

Research on structurally similar compounds, such as N-3-hydroxypropylphthalimide, has demonstrated significant anti-inflammatory and antinociceptive (pain-reducing) properties in experimental models.[11] These effects are thought to be mediated, in part, through the modulation of inflammatory pathways.

One study on a series of phthalimide analogs identified a compound that exhibited potent inhibitory activity against lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in macrophages, with an IC₅₀ value of 8.7 µg/mL.[12] The anti-inflammatory action was associated with the suppression of the Toll-like receptor (TLR)4 signaling pathway.[12]

Enzyme Inhibition

Phthalimide derivatives have been investigated as inhibitors of various enzymes. For instance, certain phthalimide-capped benzenesulfonamides have shown potent inhibitory activity against carbonic anhydrase isoforms hCA I and hCA II, with Kᵢ values in the nanomolar range.[13]

Potential Signaling Pathway

Based on studies of related phthalimide analogs, a potential mechanism of anti-inflammatory action could involve the inhibition of pro-inflammatory signaling pathways, such as the TLR4 pathway. This pathway, when activated by stimuli like LPS, leads to the production of inflammatory mediators like NO and cytokines. Inhibition of this pathway would down-regulate the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines.

Conclusion

This compound's primary mechanism of action in synthesis is as a key intermediate in the Gabriel synthesis for the production of primary amines, offering a reliable method to avoid over-alkylation. Beyond this fundamental role, it serves as a valuable building block in the creation of azo dyes and other complex heterocyclic structures. Furthermore, the broader class of phthalimide derivatives exhibits significant biological activities, particularly in the realm of anti-inflammatory and enzyme inhibitory effects, making this compound and related compounds of interest to drug development professionals. Further research into the specific biological targets and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. prepchem.com [prepchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]

- 4. orgosolver.com [orgosolver.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. sejong.elsevierpure.com [sejong.elsevierpure.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

N-Propylphthalimide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propylphthalimide, a derivative of phthalimide, is a chemical compound with significant applications in organic synthesis and as an intermediate in the production of various pharmaceuticals, dyes, and pigments.[1] Its discovery and development are intrinsically linked to the Gabriel synthesis, a cornerstone of amine synthesis. This guide provides an in-depth exploration of the discovery, history, chemical properties, synthesis, and potential biological significance of this compound.

Discovery and Historical Context

The history of this compound is inseparable from the groundbreaking work of German chemist Siegmund Gabriel. In 1887, Gabriel developed a method for the synthesis of primary amines, which later became known as the Gabriel synthesis.[2] This reaction transformed primary alkyl halides into primary amines using potassium phthalimide.[2] The alkylation of phthalimide with alkyl halides had been reported as early as 1884, but it was Gabriel who recognized its generality and developed it into a robust synthetic method.[2]

This compound is a direct product of this classic organic reaction, where a propyl group is introduced at the nitrogen atom of the phthalimide molecule. While a specific date for the first synthesis of this compound is not prominently documented, its existence is a direct consequence of the widespread adoption and exploration of the Gabriel synthesis for the preparation of a diverse range of primary amines.

Over the years, the Gabriel synthesis has undergone several modifications to improve yields and expand its substrate scope. The original conditions often required high temperatures and harsh acidic or basic hydrolysis to liberate the amine.[2] In 1926, H.R. Ing and R.H.F. Manske introduced a milder method using hydrazine hydrate for the cleavage of the N-alkylphthalimide, a significant improvement that broadened the applicability of the synthesis.[2]

Chemical and Physical Properties

This compound is a white to off-white powder with the chemical formula C₁₁H₁₁NO₂.[1][3] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [3] |

| Molecular Weight | 189.21 g/mol | [3] |

| IUPAC Name | 2-propylisoindole-1,3-dione | [3] |

| CAS Number | 5323-50-2 | [3] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 70.8 °C | [4] |

| Purity | ≥98% (By HPLC) | [1] |

Experimental Protocols: Synthesis of this compound via Gabriel Synthesis

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for the Gabriel synthesis of N-alkylphthalimides.

Materials:

-

Potassium phthalimide

-

1-Bromopropane

-

Dimethylformamide (DMF)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Büchner funnel and flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine potassium phthalimide (1 equivalent) and dry dimethylformamide (DMF).

-

Addition of Alkyl Halide: To the stirred suspension, add 1-bromopropane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to approximately 90°C and maintain this temperature for 2-4 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water. This will precipitate the crude this compound.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

-

Purification: Purify the crude this compound by recrystallization from ethanol to obtain a white crystalline solid.[6]

-

Drying: Dry the purified crystals in a vacuum oven.

Expected Yield: 70-80%

Signaling Pathways and Biological Activities of Phthalimide Derivatives

While specific signaling pathways involving this compound are not extensively documented, the broader class of phthalimide derivatives has been the subject of significant research in drug discovery. These compounds have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Several studies have implicated phthalimide derivatives in the modulation of key cellular signaling pathways:

-

PI3K/Akt/mTOR Pathway: Some glycoconjugated phthalimides have shown antitumor activity by inhibiting enzymes in the PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation.

-

TGF-β Pathway: Phthalimide derivatives have been investigated as potential inhibitors of the Transforming Growth Factor-β (TGF-β) signaling pathway, which plays a role in cancer progression.

-

Enzyme Inhibition: Certain N-phenylphthalimide derivatives have been identified as potent inhibitors of protoporphyrinogen IX oxidase (PPO), a key enzyme in heme and chlorophyll biosynthesis, making them effective herbicides.[7]

The structural scaffold of phthalimide serves as a valuable starting point for the design and synthesis of novel therapeutic agents. Molecular docking studies are often employed to predict the binding interactions of phthalimide derivatives with specific biological targets, aiding in the development of more potent and selective inhibitors.[8][9]

Visualizations

Gabriel Synthesis of this compound: Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Logical Relationship of the Gabriel Synthesis

Caption: Key steps in the Gabriel synthesis of a primary amine.

References

- 1. In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemicals [chemicals.thermofisher.cn]

- 3. This compound | C11H11NO2 | CID 79215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN112479975B - Preparation method of N-alkyl phthalimide - Google Patents [patents.google.com]

- 5. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery of Novel N-Phenylphthalimide Protoporphyrinogen IX Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

N-Propylphthalimide: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for N-Propylphthalimide (CAS No: 5323-50-2). The following sections detail the physical and chemical properties, toxicological information, personal protection, and emergency procedures necessary for the safe use of this compound in a laboratory and drug development setting.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [1][2][3] |

| Molecular Weight | 189.21 g/mol | [1][2][3] |

| Appearance | White to off-white powder | [1] |

| CAS Number | 5323-50-2 | [1][2][3] |

| Synonyms | 2-Propylisoindoline-1,3-dione, N-Propyl-1,3-dihydro-1,3-dioxoisoindole | [1][2] |

Toxicological Information

| Hazard Classification | GHS Category | Hazard Statement |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

Experimental Protocols for Toxicological Assessment

The toxicological classifications for skin and eye irritation are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the relevant OECD guidelines.

2.1.1. OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method

This in vitro method is used to identify chemicals that are irritant to the skin. It utilizes a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.

-

Principle: A test chemical is applied topically to the RhE tissue. The irritancy of the chemical is determined by its ability to decrease cell viability below a defined threshold.

-

Methodology:

-

Three-dimensional RhE tissues are equilibrated in a culture medium.

-

The test chemical is applied to the surface of the RhE tissue for a defined period.

-

Following exposure, the tissue is rinsed and incubated for a post-exposure period.

-

Cell viability is then assessed using a colorimetric assay, typically the MTT assay. In this assay, the vital dye MTT is converted by mitochondrial enzymes in viable cells into a blue formazan salt, which is then extracted and measured spectrophotometrically.

-

A chemical is identified as a skin irritant if the tissue viability is reduced below 50% of the negative control.

-

2.1.2. OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion.

-

Principle: The test substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

-

Methodology:

-

A single animal is typically used for the initial test.

-

A single dose of the test substance is applied into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Lesions of the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling) are scored according to a standardized scale.

-

If the initial test does not show corrosive or severe irritant effects, the response is confirmed in up to two additional animals.

-

Safety and Handling Precautions

Exposure Controls and Personal Protection

To minimize the risk of exposure to this compound, appropriate engineering controls and personal protective equipment (PPE) must be used.

| Control Measure | Recommendation |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat. |

| Respiratory Protection | If working outside of a fume hood or if dust generation is significant, use a NIOSH-approved respirator with a particulate filter. |

| Hygiene Measures | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. |

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: During a fire, irritating and toxic gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be generated.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow the procedures outlined in the workflow diagram below. The primary objectives are to contain the spill, prevent exposure, and safely clean the affected area.

References

An In-depth Technical Guide to the Thermochemical Properties of N-Propylphthalimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermochemical properties of N-Propylphthalimide (C₁₁H₁₁NO₂). The data and experimental methodologies presented are essential for understanding the energetic characteristics of this compound, which is crucial for process development, safety analysis, and computational modeling in various scientific and industrial applications.

Core Thermochemical Data

The experimentally determined thermochemical properties of this compound at T = 298.15 K and p° = 0.1 MPa are summarized in the table below. These values are primarily derived from the work of Ribeiro da Silva, Santos, et al. (2006).[1]

| Thermochemical Property | Symbol | Value (kJ mol⁻¹) | Method |

| Standard Molar Enthalpy of Formation (crystalline) | ΔfHₘ°(cr) | -377.3 ± 2.2 | Static Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Combustion | ΔcHₘ° | -5484.5 ± 2.2 | Static Bomb Combustion Calorimetry |

| Standard Molar Enthalpy of Sublimation | ΔsubHₘ° | 98.2 ± 1.4 | Calvet Microcalorimetry |

| Standard Molar Enthalpy of Formation (gaseous) | ΔfHₘ°(g) | -279.1 ± 2.6 | Derived from ΔfHₘ°(cr) and ΔsubHₘ° |

Experimental Protocols

The determination of the core thermochemical properties of this compound relies on precise calorimetric techniques. The following sections detail the general experimental methodologies employed for these measurements.

Static Bomb Combustion Calorimetry

The standard molar enthalpy of combustion of this compound was determined using a static bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume container filled with excess oxygen.

General Protocol:

-

Sample Preparation: A pellet of crystalline this compound of known mass (typically around 1 g) is placed in a crucible within the combustion bomb. A cotton fuse of known mass and energy of combustion is positioned to ensure ignition.

-

Bomb Assembly: A small, known amount of distilled water (approximately 1 cm³) is added to the bomb to ensure that the final water product is in the liquid state. The bomb is then sealed and purged with oxygen to remove any nitrogen, before being pressurized with pure oxygen to a pressure of approximately 3.04 MPa.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The entire assembly is housed in an isothermal jacket to minimize heat exchange with the surroundings. The water in the calorimeter is stirred continuously to ensure a uniform temperature distribution.

-

Combustion and Temperature Measurement: The temperature of the water is monitored until a steady rate of change is observed. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals throughout the combustion process until a final steady temperature is reached.

-

Data Analysis: The corrected temperature rise is used to calculate the gross heat of combustion. Corrections are applied for the heat of combustion of the fuse and for the formation of nitric acid from any residual nitrogen. The energy equivalent of the calorimeter is determined by burning a certified standard, such as benzoic acid, under identical conditions.

-

Standard State Correction: The experimental data is corrected to standard state conditions (T = 298.15 K and p° = 0.1 MPa) to obtain the standard molar enthalpy of combustion. The standard molar enthalpy of formation is then derived using Hess's law.

Calvet Microcalorimetry

The standard molar enthalpy of sublimation of this compound was measured using a high-temperature Calvet microcalorimeter. This technique directly measures the heat absorbed during the phase transition from solid to gas.

General Protocol:

-

Sample Preparation: A small mass of crystalline this compound is loaded into a sample vessel.

-

Calorimeter Setup: The sample vessel is placed inside the Calvet microcalorimeter, which is maintained at a constant high temperature (e.g., 424.0 K). The apparatus is operated under a vacuum to facilitate sublimation.

-

Sublimation Measurement: The heat flow associated with the sublimation of the sample is measured by a series of thermocouples surrounding the sample cell. The total heat absorbed is determined by integrating the heat flow over time.

-

Calibration: The calorimeter is calibrated by the Joule effect, where a known amount of electrical energy is dissipated by a resistor within the calorimeter.

-

Standard State Correction: The enthalpy of sublimation measured at the experimental temperature is corrected to the standard reference temperature of 298.15 K using the temperature dependence of the heat capacities of the gaseous and crystalline phases.

Visualizations

Experimental Workflow for Thermochemical Analysis

The following diagram illustrates the general workflow for the experimental determination of the key thermochemical properties of this compound.

Relationship Between Thermochemical Properties

The following diagram illustrates the relationship between the key thermochemical properties of this compound.

References

An In-depth Technical Guide to the Crystal Structure Analysis of N-Propylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of N-Propylphthalimide (C₁₁H₁₁NO₂). While a specific, publicly available crystal structure for this compound could not be located in the searched academic literature and crystallographic databases, this document outlines the complete experimental workflow and data presentation standards applicable to its analysis. To illustrate these principles, crystallographic data from a closely related N-substituted phthalimide derivative is presented as a representative example. This guide is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, crystallization, X-ray diffraction analysis, and data interpretation relevant to this compound and its analogues.

Introduction

This compound, also known as 2-propylisoindole-1,3-dione, belongs to the phthalimide class of compounds.[1] Phthalimides are a significant scaffold in medicinal chemistry and materials science, serving as key intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[2] The determination of the single-crystal X-ray structure of this compound is crucial for understanding its solid-state properties, including polymorphism, solubility, and stability, which are critical parameters in drug development and material design.

The three-dimensional arrangement of molecules in a crystal lattice dictates its macroscopic properties. X-ray crystallography is the definitive method for elucidating this arrangement at an atomic level. This guide details the necessary steps, from synthesis to structural refinement, that would be undertaken to perform a complete crystal structure analysis of this compound.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the condensation of phthalic anhydride with n-propylamine. This established method provides a reliable route to obtaining the crude product, which must then be purified to yield single crystals suitable for X-ray diffraction.

Synthesis of this compound

A general and effective method for the synthesis of N-substituted phthalimides involves the reaction of phthalic anhydride with a primary amine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve phthalic anhydride (1 equivalent) in a suitable solvent, such as glacial acetic acid.

-

Amine Addition: Add n-propylamine (1 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

-

Purification: Collect the crude this compound by filtration, wash with cold ethanol, and dry under vacuum.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The primary method for growing crystals of organic compounds like this compound is slow evaporation from a saturated solution.

Experimental Protocol:

-

Solvent Selection: Screen various solvents (e.g., ethanol, acetone, ethyl acetate, toluene) to identify one in which this compound has moderate solubility.

-

Preparation of Saturated Solution: Prepare a saturated solution of purified this compound in the chosen solvent at room temperature or slightly elevated temperature.

-

Slow Evaporation: Loosely cover the container with the solution to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals of sufficient size are observed, carefully harvest them from the solution.

The general workflow for synthesis and crystallization is depicted in the following diagram:

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.

Data Collection

A suitable single crystal of this compound is mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector.

Typical Experimental Parameters:

| Parameter | Value |

| Instrument | X-ray diffractometer with a CCD or CMOS detector |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K or 293 K |

| Data Collection Strategy | ω and φ scans |

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F².

The logical flow of a single-crystal X-ray diffraction experiment is outlined below:

Crystallographic Data Presentation

As no specific crystallographic data for this compound is publicly available, the following tables present representative data for a related N-substituted phthalimide to illustrate the standard format for reporting such information.

Crystal Data and Structure Refinement

This table summarizes the key parameters of the crystal and the X-ray diffraction experiment.

| Parameter | Representative Value |

| Empirical formula | C₁₁H₁₁NO₂ |

| Formula weight | 189.21 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = X.XXXX(X) Å, α = 90°b = X.XXXX(X) Å, β = XX.XX(X)°c = XX.XXXX(X) Å, γ = 90° |

| Volume | XXXX.X(X) ų |

| Z | 4 |

| Density (calculated) | X.XXX Mg/m³ |

| Absorption coefficient | X.XXX mm⁻¹ |

| F(000) | XXX |

| Crystal size | X.XX x X.XX x X.XX mm |

| θ range for data collection | X.XX to XX.XX° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | XXXXX |

| Independent reflections | XXXX [R(int) = X.XXXX] |

| Completeness to θ = XX.XX° | XX.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | XXXX / X / XXX |

| Goodness-of-fit on F² | X.XXX |

| Final R indices [I>2σ(I)] | R₁ = X.XXXX, wR₂ = X.XXXX |

| R indices (all data) | R₁ = X.XXXX, wR₂ = X.XXXX |

| Largest diff. peak and hole | X.XXX and -X.XXX e.Å⁻³ |

Note: 'X' denotes placeholder values for a representative structure.

Selected Bond Lengths and Angles

These tables provide quantitative information on the molecular geometry.

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length |

| C1 | O1 | X.XXX(X) |

| C8 | O2 | X.XXX(X) |

| N1 | C1 | X.XXX(X) |

| N1 | C8 | X.XXX(X) |

| N1 | C9 | X.XXX(X) |

| C9 | C10 | X.XXX(X) |

| C10 | C11 | X.XXX(X) |

Note: Atom numbering is arbitrary and for illustrative purposes.

Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle |

| C1 | N1 | C8 | XXX.X(X) |

| C1 | N1 | C9 | XXX.X(X) |

| C8 | N1 | C9 | XXX.X(X) |

| N1 | C9 | C10 | XXX.X(X) |

| C9 | C10 | C11 | XXX.X(X) |

Note: Atom numbering is arbitrary and for illustrative purposes.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this technical guide provides a comprehensive framework for its determination and analysis. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are well-established for this class of compounds. The provided templates for data presentation serve as a standard for the reporting of crystallographic information. A complete crystal structure analysis of this compound would provide invaluable insights into its solid-state behavior, guiding its application in pharmaceutical and materials science research.

References

Methodological & Application

Synthesis of N-Propylphthalimide from Phthalic Anhydride and Propylamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-propylphthalimide, a valuable intermediate in organic synthesis, particularly in the preparation of primary amines and other nitrogen-containing compounds. The synthesis involves the condensation reaction between phthalic anhydride and propylamine.

Introduction

N-substituted phthalimides are versatile building blocks in medicinal chemistry and materials science. The phthalimide group serves as a robust protecting group for primary amines, allowing for a wide range of chemical transformations on other parts of a molecule. The Gabriel synthesis, a classic method for preparing primary amines, relies on the alkylation of potassium phthalimide followed by deprotection. The synthesis of this compound is the initial step in utilizing this methodology to introduce a propylamino moiety.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amine (propylamine) attacks one of the carbonyl carbons of phthalic anhydride, leading to the opening of the anhydride ring to form an intermediate phthalamic acid. Subsequent heating promotes intramolecular cyclization via dehydration to yield the final this compound product. Glacial acetic acid is a commonly employed solvent as it facilitates both the initial reaction and the subsequent dehydration step.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound based on established general procedures for N-alkylation of phthalic anhydride.

| Parameter | Value | Reference |

| Reactants | Phthalic Anhydride, Propylamine | General Knowledge |

| Solvent | Glacial Acetic Acid | [1][2] |

| Reaction Temperature | Reflux (approx. 118 °C) | [1] |

| Reaction Time | 2 - 4 hours | [1][2] |

| Purification Method | Recrystallization | [1] |

| Recrystallization Solvent | Ethanol | [1] |

| Expected Yield | 85-95% (estimated based on similar syntheses) | [3] |

| Appearance | White to off-white solid | General Knowledge |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from phthalic anhydride and propylamine.

Materials and Equipment

-

Phthalic anhydride (C₈H₄O₃)

-

Propylamine (C₃H₉N)[4]

-

Glacial Acetic Acid (CH₃COOH)

-

Ethanol (C₂H₅OH)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and flask

-

Filter paper

-

Beakers

-

Graduated cylinders

-

Rotary evaporator (optional)

Procedure: Synthesis of this compound

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add phthalic anhydride (14.8 g, 0.1 mol).

-

Addition of Solvent and Amine: To the flask, add 30 mL of glacial acetic acid. While stirring, slowly add propylamine (6.5 g, 8.2 mL, 0.11 mol) to the suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.[1] Maintain a gentle reflux for 2-4 hours.[1][2] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound should form.

-

Pour the cooled reaction mixture into 100 mL of cold water with stirring. This will cause the product to precipitate out completely.

-

Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any residual acetic acid and other water-soluble impurities.

Procedure: Purification by Recrystallization

-

Dissolution: Transfer the crude this compound to a beaker and add a minimal amount of hot ethanol to dissolve the solid completely.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature. This compound will crystallize out of the solution. For maximum yield, cool the mixture in an ice bath.

-

Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to obtain pure this compound.

Mandatory Visualizations

Signaling Pathway of the Reaction

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Gabriel Synthesis of Primary Amines Using N-Propylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gabriel synthesis is a robust and widely utilized method for the preparation of primary amines, effectively avoiding the overalkylation often encountered with the direct alkylation of ammonia.[1] This method employs a two-step sequence involving the N-alkylation of a phthalimide salt, followed by the cleavage of the resulting N-alkylphthalimide to liberate the primary amine. This application note provides detailed protocols for the synthesis of propylamine from N-propylphthalimide, a key intermediate in the production of various pharmaceuticals and agrochemicals.

This compound serves as a stable, crystalline solid that can be readily purified, ensuring the high purity of the final primary amine product. The subsequent cleavage of the phthalimide group can be achieved through various methods, with hydrazinolysis (the Ing-Manske procedure) being the most common due to its mild reaction conditions and generally higher yields compared to acidic or basic hydrolysis.[2][3]

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material, intermediate, and final product, as well as a qualitative comparison of the common cleavage methods for the N-alkylphthalimide intermediate.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Potassium Phthalimide | C₈H₄KNO₂ | 185.22 | Pale yellow solid |

| 1-Bromopropane | C₃H₇Br | 122.99 | Colorless liquid |

| This compound | C₁₁H₁₁NO₂ | 189.21 | White to off-white powder |

| Propylamine | C₃H₉N | 59.11 | Colorless volatile liquid |

Table 2: Spectroscopic Data for Characterization

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | 0.95 (t, 3H), 1.70 (m, 2H), 3.65 (t, 2H), 7.70-7.85 (m, 4H) | 11.3, 21.9, 40.1, 123.2, 132.1, 133.9, 168.2 | ~1770, 1715 (C=O stretch) | 189 [M]⁺ |

| Propylamine | 0.92 (t, 3H), 1.45 (m, 2H), 2.65 (t, 2H), 1.15 (s, 2H, -NH₂) | 11.6, 26.2, 44.9 | ~3360, 3280 (N-H stretch) | 59 [M]⁺ |

Table 3: Comparison of Cleavage Methods for N-Alkylphthalimides

| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |

| Hydrazinolysis | Hydrazine hydrate | Reflux in ethanol | Mild, neutral conditions; high yields. | Hydrazine is toxic; phthalhydrazide byproduct can be difficult to remove in some cases. | Good to Excellent |

| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HCl) | Prolonged heating | Harsh conditions; may cleave other acid-labile groups; often results in lower yields.[2] | Moderate to Low | |

| Basic Hydrolysis | Strong base (e.g., NaOH, KOH) | Harsh conditions | Can lead to side reactions and racemization if chiral centers are present; often gives poor yields.[4] | Moderate to Low |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the N-alkylation of potassium phthalimide with 1-bromopropane.

Materials:

-

Potassium phthalimide

-

1-Bromopropane

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethanol

Procedure:

-